molecular formula C19H23N3O2 B14384529 2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide CAS No. 89459-32-5

2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide

Katalognummer: B14384529
CAS-Nummer: 89459-32-5
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: VLJPHQCQRRLOJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide is a complex organic compound with a unique structure that combines an acetylanilino group with a dimethylaminoethyl benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide typically involves a multi-step process. One common method includes the acylation of aniline derivatives followed by the introduction of the dimethylaminoethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions may yield amines or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can yield amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other acetylanilino derivatives and benzamide compounds. Examples are:

  • 2-(2-Acetylanilino)benzoic acid
  • N-(2-Dimethylaminoethyl)benzamide

Uniqueness

What sets 2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

89459-32-5

Molekularformel

C19H23N3O2

Molekulargewicht

325.4 g/mol

IUPAC-Name

2-(2-acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide

InChI

InChI=1S/C19H23N3O2/c1-14(23)15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)19(24)20-12-13-22(2)3/h4-11,21H,12-13H2,1-3H3,(H,20,24)

InChI-Schlüssel

VLJPHQCQRRLOJG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC=C1NC2=CC=CC=C2C(=O)NCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.